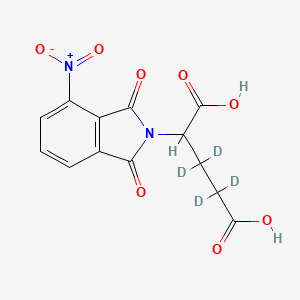
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate for the synthesis of Pomalidomide-d4, a thalidomide derivative known for its anti-inflammatory and antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through the reaction of 4-nitroisoindoline-1,3-dione with pentanedioic acid under specific conditions to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the stable isotope labeling.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and other functionalized derivatives.
Applications De Recherche Scientifique
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard for chemical identification and quantitative analysis.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar structure but lacks deuterium labeling.
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid: Different functional groups but similar backbone structure
Uniqueness
The uniqueness of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring accurate quantification and identification.
Propriétés
Formule moléculaire |
C13H10N2O8 |
|---|---|
Poids moléculaire |
326.25 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2 |
Clé InChI |
WHGCSJYLVKPHSS-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


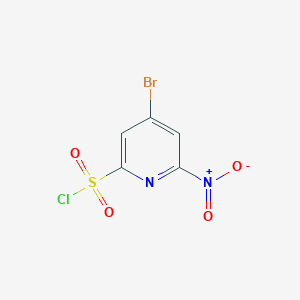
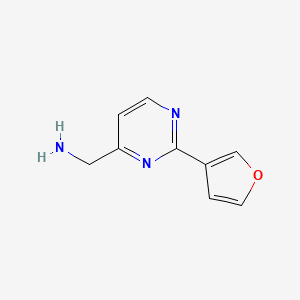
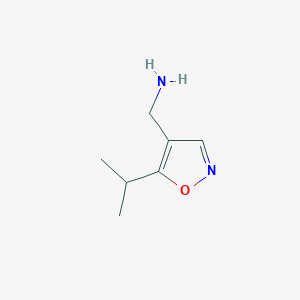
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)




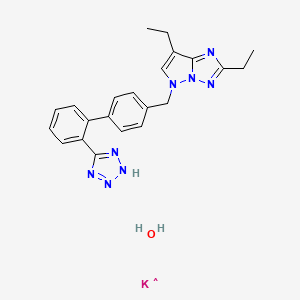
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
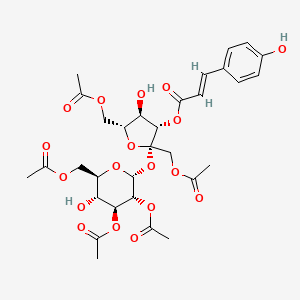

![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
